molecular formula C14H11ClO B12668544 (2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane

(2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane

Cat. No.: B12668544
M. Wt: 230.69 g/mol
InChI Key: AWZJRRBGXZWVOY-KGLIPLIRSA-N
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Description

(2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane is a chiral epoxide compound characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved are primarily related to the reactivity of the epoxide ring.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(4-bromophenyl)-3-phenyloxirane
  • (2S,3R)-2-(4-methylphenyl)-3-phenyloxirane
  • (2S,3R)-2-(4-nitrophenyl)-3-phenyloxirane

Uniqueness

(2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

(2S,3R)-2-(4-chlorophenyl)-3-phenyloxirane

InChI

InChI=1S/C14H11ClO/c15-12-8-6-11(7-9-12)14-13(16-14)10-4-2-1-3-5-10/h1-9,13-14H/t13-,14+/m1/s1

InChI Key

AWZJRRBGXZWVOY-KGLIPLIRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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